Ethyl(imino)(3-methylbutyl)-lambda6-sulfanone
Description
Ethyl(imino)(3-methylbutyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state (lambda⁶ configuration) bonded to an ethyl group, an imino group (NH), and a 3-methylbutyl substituent. This compound belongs to the class of sulfinamides, which are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity .
Properties
Molecular Formula |
C7H17NOS |
|---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
ethyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H17NOS/c1-4-10(8,9)6-5-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
LQRGPMMSBYFDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)CCC(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl(imino)(3-methylbutyl)-lambda6-sulfanone is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity associated with this compound, including its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a sulfanone derivative. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃OS
- CAS Number : [insert CAS number here if available]
The compound features a sulfonamide functional group, which is often associated with various biological activities, including antibacterial and antifungal properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These may include:
- Enzyme Inhibition : Compounds like sulfanones can inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Antimicrobial Activity : The presence of the sulfonamide group is known to contribute to antimicrobial properties by mimicking p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound. For instance, research has shown that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Synergistic Effects : Research has indicated that combining this compound with other antibiotics enhances its antibacterial efficacy, suggesting potential for combination therapy strategies.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines. However, further studies are necessary to evaluate its safety profile comprehensively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfanone Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Synthesis Method |
|---|---|---|---|---|---|
| Ethyl(imino)(3-methylbutyl)-λ⁶-sulfanone | Ethyl, imino, 3-methylbutyl | Not reported | Not reported | Hypothesized agrochemical use | Likely via GP1-like protocols |
| (3-Bromophenyl)iminomethyl-λ⁶-sulfanone | Ethyl, methyl, 3-bromophenyl | C₉H₁₂BrNOS | 262.17 | Intermediate in drug synthesis | Custom synthesis (Enamine) |
| [(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone | Dimethyl, 2-hydroxyphenyl | Not reported | Not reported | Chelating agent | Column chromatography |
| (3-Hydroxy-4-phenylbutyl)(imino)(phenyl)-λ⁶-sulfanone | Phenyl, hydroxybutyl | Not reported | Not reported | Diastereomeric mixtures (dr=50:50) | Microwave-assisted synthesis |
Structural and Reactivity Differences
- Bromophenyl Analogs (e.g., (3-Bromophenyl)iminomethyl-λ⁶-sulfanone): The bromine atom increases electrophilicity, making these compounds reactive intermediates in cross-coupling reactions . Hydroxyphenyl Derivatives (e.g., [(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone): The hydroxyl group enables hydrogen bonding, useful in coordination chemistry or catalysis .
- Synthetic Methods: Microwave-assisted synthesis (e.g., compound 46 in ) achieves high yields (90%) with short reaction times (16 hours), suggesting that Ethyl(imino)(3-methylbutyl)-λ⁶-sulfanone could be synthesized similarly. Enamine’s custom synthesis protocols emphasize scalability for brominated derivatives, highlighting industrial applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
